5-Iodo-6-methoxypyridin-2-amine
Description
Contextualization within Modern Heterocyclic Chemistry Research
Heterocyclic chemistry is a vibrant and rapidly evolving field. The development of novel synthetic methodologies and the quest for new compounds with unique properties are driving forces in this area. Substituted pyridines, such as 5-Iodo-6-methoxypyridin-2-amine, are integral to this research. The presence of multiple functional groups—an iodo, a methoxy (B1213986), and an amino group—on the pyridine (B92270) ring provides a platform for a wide range of chemical transformations. These transformations are crucial for the construction of diverse molecular libraries, which can then be screened for various biological activities.
Overview of the Chemical Compound's Structural Features and Potential Synthetic Utility
The structure of this compound is characterized by a pyridine ring substituted with three key functional groups. The iodo group at the 5-position is a particularly valuable handle for synthetic chemists. It can readily participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. The methoxy group at the 6-position and the amino group at the 2-position also offer opportunities for further functionalization, enabling the fine-tuning of the molecule's electronic and steric properties. This multi-functional nature makes this compound a highly versatile precursor for the synthesis of a wide array of more complex heterocyclic systems.
Current Research Landscape and Underexplored Aspects of this compound
Current research involving this compound and structurally related compounds primarily focuses on their utility as synthetic intermediates. For instance, related aminopyridines are key intermediates in the synthesis of various derivatives. google.com The synthesis of related 2-amino-5-methoxypyridine (B21397) has been reported, highlighting the interest in this class of compounds. asianpubs.orgtcichemicals.comsigmaaldrich.com While the synthetic utility of the iodo and amino groups is well-recognized, the influence of the methoxy group on the reactivity and properties of the molecule is an area that could benefit from more in-depth investigation. Furthermore, while the compound's role as a building block is established, dedicated studies on its own biological activities or material properties are less common. A comprehensive exploration of its photophysical properties, for example, could unveil novel applications in areas such as fluorescent probes or organic electronics. The synthesis and biological evaluation of a broader range of derivatives based on this scaffold also represent a promising avenue for future research. mdpi.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C6H7IN2O |
| Molecular Weight | 250.04 g/mol |
| CAS Number | 129031-44-7 |
Structure
3D Structure
Properties
IUPAC Name |
5-iodo-6-methoxypyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O/c1-10-6-4(7)2-3-5(8)9-6/h2-3H,1H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAPZQNEDFPVII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)N)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Iodo 6 Methoxypyridin 2 Amine
Regioselective Synthesis from Precursor Pyridine (B92270) Derivatives
The assembly of the target molecule, 5-Iodo-6-methoxypyridin-2-amine, necessitates a carefully orchestrated sequence of reactions to install the iodo, methoxy (B1213986), and amino groups at the correct positions on the pyridine ring. The electron-deficient nature of the pyridine ring, compared to benzene (B151609), dictates the feasibility and outcome of these substitutions. wikipedia.org
Strategies for Introducing the Iodine Moiety at Position 5
Introducing an iodine atom at the C5 position of a pyridine ring can be challenging due to the electronic properties of the heterocycle, which generally favor electrophilic substitution at the C3 position. wikipedia.orgnih.gov However, specific strategies can achieve the desired C5 iodination.
One effective method involves the direct iodination of substituted pyridines or related heterocycles under specific conditions. For instance, the use of iodine in the presence of an oxidizing agent or a catalyst can facilitate electrophilic iodination. The regiochemical outcome is highly dependent on the existing substituents on the pyridine ring. For pyridones and pyridines, conditions can be tuned to achieve C3 and C5 iodination. rsc.org The presence of activating groups can direct the incoming electrophile to specific positions.
Another approach is to utilize a pre-existing functional group at the 5-position which can be converted to an iodo group. A common precursor is a bromo-substituted pyridine, which can undergo halogen exchange reactions. Alternatively, a Sandmeyer-type reaction on a 5-aminopyridine derivative can be employed to introduce the iodine atom.
| Precursor Type | Reagent/Condition | Position Selectivity | Reference |
| Pyridones/Pyridines | I2, Oxidizing Agent | C3 and C5 | rsc.org |
| 5-Aminopyridine | NaNO2, KI | C5 | |
| 5-Bromopyridine | NaI, Catalyst | C5 |
This table presents generalized strategies for iodination; specific substrates may exhibit different reactivity.
Methodologies for Installing the Methoxy Group at Position 6
The introduction of a methoxy group at the C6 position of a pyridine ring is typically achieved through nucleophilic aromatic substitution (SNAr). This reaction is facilitated by the presence of a good leaving group, such as a halogen (Cl, Br), at the target position. The electron-withdrawing nature of the pyridine ring nitrogen atom activates the C2 and C6 positions towards nucleophilic attack.
A common and effective method is the reaction of a 6-halopyridine derivative with sodium methoxide (B1231860) (NaOMe) in a suitable solvent like methanol (B129727) or an aprotic polar solvent like 1,4-dioxane (B91453). nih.gov For example, the synthesis of 6-bromo-2-methoxy-3-aminopyridine is accomplished through the nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine with sodium methoxide. nih.gov This demonstrates the feasibility of selectively replacing a halogen at the 6-position with a methoxy group, even in the presence of other functional groups.
The efficiency of the methoxylation can be influenced by factors such as the nature of the leaving group (I > Br > Cl), the reaction temperature, and the presence of a catalyst, such as copper salts, which can be particularly useful for less reactive chloro-pyridines. prepchem.com
| Precursor | Reagent | Product | Reference |
| 2,6-Dibromo-3-aminopyridine | NaOMe, 1,4-dioxane | 6-Bromo-2-methoxy-3-aminopyridine | nih.gov |
| 2-Amino-5-bromopyridine (B118841) | NaOMe | 2-Amino-5-methoxypyridine (B21397) | asianpubs.org |
| 2-Amino-5-iodopyridine (B21400) | NaOMe, Cu powder, MeOH | 2-Amino-5-methoxypyridine | prepchem.com |
This table illustrates methoxylation on various pyridine precursors.
Amination Pathways at Position 2 of the Pyridine Ring
Several methods exist for the introduction of an amino group at the C2 position of the pyridine ring, a key step in forming the desired scaffold.
The classic Chichibabin reaction allows for the direct amination of pyridine at the 2-position using sodium amide (NaNH2) in a liquid ammonia (B1221849) or an inert solvent. wikipedia.org This reaction proceeds via a nucleophilic substitution where a hydride ion is eliminated. wikipedia.org
More modern and often milder approaches have been developed. One such strategy involves the activation of the pyridine ring by N-oxidation. The resulting pyridine N-oxide can then be aminated at the C2 position. A one-pot procedure using tosyl anhydride (B1165640) (Ts2O) and tert-butylamine, followed by deprotection, provides an efficient route to 2-aminopyridines with high regioselectivity. researchgate.netnih.gov
Another advanced methodology utilizes heterocyclic phosphonium (B103445) salts. Pyridines can be converted into phosphonium salts, which then react with an amine source. This method offers excellent regioselectivity, often directing amination to the 4-position, but can be guided to the 2-position if the 4-position is blocked. nih.gov Fier and colleagues have also developed a specific reagent that can selectively deliver an amino group to the C2 position of pyridines. galchimia.com
| Method | Reagents | Key Intermediate | Reference |
| Chichibabin Reaction | NaNH2 | Meisenheimer-like complex | wikipedia.org |
| N-Oxide Amination | Pyridine N-oxide, Ts2O, t-BuNH2 | Activated N-oxide | researchgate.netnih.gov |
| Phosphonium Salt Amination | Phosphine (B1218219), Azide Source | Heterocyclic phosphonium salt | nih.gov |
| Direct C-H Amination | Polyfunctional Aminating Reagent | Activated pyridinium (B92312) salt | galchimia.com |
This table summarizes various methods for introducing an amino group at the 2-position of a pyridine ring.
Functional Group Transformations and Interconversions for Precursors
The synthesis of complex molecules like this compound often relies on the transformation of precursor molecules where functional groups are strategically altered. This includes the controlled introduction of halogens and alkoxy groups.
Halogenation Techniques and Control of Regioselectivity
The regioselective halogenation of pyridines is a fundamental yet challenging transformation in organic synthesis. mountainscholar.org The inherent electron-deficient character of the pyridine ring makes it less susceptible to electrophilic aromatic substitution (EAS) compared to benzene, often requiring harsh conditions like high temperatures and strong acids. nih.govnih.gov
Electrophilic Aromatic Substitution (EAS): Direct halogenation of pyridine typically yields 3-halopyridines, though often with poor regioselectivity and limited scope. nih.govchemrxiv.org The presence of activating groups can influence the position of substitution.
Halogenation via N-Oxides: To achieve halogenation at the 2- or 4-positions, pyridine N-oxides are common intermediates. The N-oxide activates these positions towards electrophilic attack. Subsequent deoxygenation restores the pyridine ring. nih.gov
Metalation-Halogenation: Directed ortho-metalation (DoM) is a powerful strategy for regioselective halogenation. A directing group on the pyridine ring guides a strong base to deprotonate an adjacent position, which is then quenched with an electrophilic halogen source. This method provides access to specific isomers that are difficult to obtain by other means.
Ring-Opening/Closing Strategies: An innovative approach involves the temporary transformation of the pyridine ring into a more reactive acyclic intermediate. For instance, Zincke imine intermediates, formed by the ring-opening of pyridinium salts, can undergo highly regioselective halogenation before ring-closing to afford 3-halopyridines. nih.govchemrxiv.org
Alkoxylation Reactions and Their Optimization
Alkoxylation, particularly methoxylation, is a key transformation for installing the methoxy group in the target molecule. As mentioned previously, nucleophilic aromatic substitution (SNAr) is the most common method. nih.gov
Optimization of these reactions often involves several factors:
Substrate: The reactivity of the halopyridine precursor is critical. The order of leaving group ability is I > Br > Cl > F. Therefore, starting with an iodo- or bromo-pyridine generally leads to milder reaction conditions and higher yields compared to a chloro-pyridine.
Nucleophile and Base: Sodium methoxide is a common and effective nucleophile. The concentration and choice of base can be crucial, especially if other base-sensitive functional groups are present.
Catalyst: For less reactive substrates, such as chloropyridines, the use of a copper catalyst (e.g., CuI, copper powder) can significantly improve the reaction rate and yield in what is known as the Ullmann condensation. prepchem.com
Solvent and Temperature: The choice of solvent can influence the solubility of the reagents and the reaction rate. Polar aprotic solvents like DMF or DMSO, or alcohols like methanol, are commonly used. The reaction temperature is optimized to ensure a reasonable reaction time while minimizing side reactions.
A notable example is the synthesis of 2-amino-5-methoxypyridine from 2-amino-5-iodopyridine, where the reaction is carried out in a sealed vessel at elevated temperatures with sodium methoxide and copper powder to drive the substitution. prepchem.com
Conversion of Nitro or Halo Groups to the Amino Functionality
The introduction of an amino group onto the pyridine ring is a critical transformation in the synthesis of the target compound. Two common precursors for this purpose are nitro and halo-pyridines.
The reduction of a nitro group to an amine is a well-established and reliable method. For instance, the reduction of a precursor like 2-amino-6-methoxy-3-nitropyridine (B1334430) can be achieved through various methods, including metallic reduction. A process for producing 2,3-diamino-6-methoxypyridine (B1587572) dihydrochloride (B599025) involves the reduction of 2-amino-6-methoxy-3-nitropyridine using a reducing agent in an aqueous acidic medium. nih.govgoogle.com Common metal reducing agents include iron, tin, and zinc in the presence of an acid such as hydrochloric acid. nih.govgoogle.com For example, stannous chloride dihydrate in concentrated hydrochloric acid at a temperature between 35-40°C has been effectively used for this transformation. google.com
Alternatively, the amino group can be introduced by the amination of a halopyridine. Palladium-catalyzed amination reactions have become a powerful tool for this purpose. The use of aqueous ammonia as the nitrogen source presents a cost-effective and convenient option, though it can be challenging due to competing hydroxylation and catalyst deactivation. organic-chemistry.orgescholarship.org The development of specialized ligands, such as dialkyl biheteroaryl phosphines (e.g., KPhos), has been shown to suppress the formation of side products like aryl alcohols and diarylamines, enabling the efficient conversion of aryl and heteroaryl chlorides and bromides to primary arylamines using aqueous ammonia and a hydroxide (B78521) base. organic-chemistry.orgescholarship.org Another approach involves the use of copper-catalyzed amination of bromopyridine derivatives with aqueous ammonia in the presence of a co-solvent like ethylene (B1197577) glycol and a base such as potassium carbonate. nih.gov
The following table summarizes a selection of methods for the conversion of halo-pyridines to aminopyridines:
| Precursor | Reagents and Conditions | Product | Yield | Reference |
| 2-Bromopyridine | Cu2O (5 mol%), NH3·H2O (20 equiv.), K2CO3 (20 mol%), DMEDA (10 mol%), ethylene glycol, 60°C, 16 h | 2-Aminopyridine (B139424) | 92% | nih.gov |
| Aryl/Heteroaryl Halides | Pd-catalyst, KPhos ligand, aqueous ammonia, hydroxide base | Primary Aryl/Heteroaryl Amines | High selectivity | organic-chemistry.orgescholarship.org |
Catalytic Approaches in the Synthesis of the Compound and its Intermediates
Catalysis plays a pivotal role in the efficient and selective synthesis of complex molecules like this compound and its precursors. Metal-catalyzed reactions are particularly prominent in the construction and functionalization of the pyridine ring.
Metal-Catalyzed Coupling Reactions for Pyridine Ring Construction
While the target molecule is a substituted pyridine, metal-catalyzed cross-coupling reactions are fundamental to constructing the initial pyridine scaffold or introducing key substituents. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination, are powerful methods for forming carbon-carbon and carbon-nitrogen bonds. nih.gov
For instance, the synthesis of 2,6-difunctionalized pyridines can be achieved by reacting 2-bromopyridines with alkylzinc reagents in the presence of a palladium catalyst like Pd(PPh3)2Cl2 in THF. nih.gov The general catalytic cycle for such cross-coupling reactions typically involves three key steps: oxidative addition of the organic halide to the low-valent metal center, transmetalation with the organometallic reagent, and reductive elimination to form the new bond and regenerate the catalyst. nih.gov
Chemo-, Regio-, and Stereoselective Catalysis in Functionalization
The precise introduction of substituents onto the pyridine ring is crucial. Catalysis offers powerful tools to control the chemo-, regio-, and stereoselectivity of these functionalization reactions.
The direct iodination of 2-aminopyridines can be achieved using iodine in the presence of a catalyst. For example, the synthesis of 2-arylimidazo[1,2-a]pyridines from 2-aminopyridines and aryl methyl ketones can be promoted by iodine in aqueous media. nih.govacs.org While this reaction forms a different heterocyclic system, it highlights the ability of iodine to act as a catalyst in reactions involving 2-aminopyridines. A patent describes a method for preparing 2-amino-5-iodopyridine by heating the corresponding 2-aminopyridine with mercuric acetate (B1210297) and elemental iodine in a solvent, followed by treatment with aqueous potassium iodide. uwindsor.ca A more recent and environmentally friendly approach for the synthesis of 2-amino-5-iodopyridine involves the use of iodine and hydrogen peroxide in water. google.com
The introduction of the methoxy group can be achieved through nucleophilic aromatic substitution on a dihalopyridine precursor. For example, the synthesis of 6-bromo-2-methoxy-3-aminopyridine was accomplished by reacting 2,6-dibromo-3-aminopyridine with sodium methoxide in 1,4-dioxane at reflux. google.com
Process Optimization and Scalability Considerations in Laboratory Synthesis
Optimizing reaction conditions and considering scalability are critical for the practical synthesis of this compound in a laboratory setting.
Solvent Effects and Temperature Control on Reaction Outcomes
The choice of solvent and the control of temperature can have a profound impact on reaction yield, selectivity, and rate. In the iodination of aminopyridines, the solvent can influence the reactivity of the reagents and the stability of intermediates. For example, the reaction of 2-aminopyridine with iodine can be carried out in water, which is an environmentally benign solvent. google.com The temperature is also a critical parameter. In the synthesis of 2-amino-5-iodopyridine, the reaction is initiated by heating to 70°C, and then the temperature is maintained at 80-90°C. google.com
In the context of nucleophilic aromatic substitution to introduce the methoxy group, the reaction of 2,6-dibromo-3-aminopyridine with sodium methoxide is conducted in 1,4-dioxane at reflux (100°C), indicating that elevated temperatures are necessary for this transformation. google.com
The following table illustrates the impact of solvent and temperature on a related reaction:
| Reaction | Solvent | Temperature (°C) | Outcome | Reference |
| Iodination of 2-aminopyridine | Water | 70-90 | Formation of 2-amino-5-iodopyridine | google.com |
| Methoxylation of 2,6-dibromo-3-aminopyridine | 1,4-Dioxane | 100 (reflux) | Formation of 6-bromo-2-methoxy-3-aminopyridine | google.com |
| Amination of 2-bromopyridine | Ethylene glycol | 60 | Formation of 2-aminopyridine | nih.gov |
Catalyst and Ligand Design for Enhanced Efficiency
The efficiency of metal-catalyzed reactions is highly dependent on the choice of the metal catalyst and the supporting ligands. In palladium-catalyzed amination reactions, the development of specialized phosphine ligands has been instrumental in improving catalyst performance. Biaryl phosphine ligands, for example, have been shown to promote reactions with short reaction times, low catalyst loadings, and under mild conditions. nih.gov
The choice of ligand can also influence the selectivity of the reaction. As mentioned earlier, the KPhos ligand was specifically designed to suppress side reactions in the amination of aryl halides with aqueous ammonia. organic-chemistry.orgescholarship.org The steric and electronic properties of the ligand can be fine-tuned to optimize the catalytic cycle, including the rates of oxidative addition and reductive elimination. nih.gov
For the synthesis of the target compound, a potential palladium-catalyzed amination step to introduce the 2-amino group would benefit from a careful selection of a palladium precursor (e.g., Pd(OAc)2 or a pre-catalyst) and a suitable phosphine ligand (e.g., a biaryl phosphine like XPhos or SPhos) to ensure high yield and selectivity.
Green Chemistry Principles Applied to the Synthesis of this compound
The application of green chemistry principles to the synthesis of specialty chemicals like this compound is a critical aspect of modern process development. These principles aim to reduce the environmental impact of chemical manufacturing by improving efficiency, minimizing waste, and utilizing safer materials. The focus is on designing synthetic routes that are not only effective but also environmentally benign.
Atom Economy and Reaction Efficiency Maximization
Atom economy is a fundamental concept of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts.
A plausible and efficient synthetic route to this compound involves the direct iodination of 2-Amino-6-methoxypyridine (B105723). The reaction can be represented as an electrophilic aromatic substitution. For the purpose of evaluating atom economy, we consider the core reactants involved in the key transformation.
Reaction: 2-Amino-6-methoxypyridine + Iodine → this compound + Hydrogen Iodide
This type of substitution reaction inherently generates a byproduct (Hydrogen Iodide), which lowers the theoretical atom economy. The calculation below details this efficiency.
| Parameter | Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Reactant | 2-Amino-6-methoxypyridine | C₆H₈N₂O | 124.14 nih.gov |
| Reagent | Iodine | I₂ | 253.80 |
| Desired Product | This compound | C₆H₇IN₂O | 250.05 |
| Byproduct | Hydrogen Iodide | HI | 127.91 |
Atom Economy Calculation:
Total Mass of Reactants: 124.14 g/mol + 253.80 g/mol = 377.94 g/mol
Atom Economy: (Mass of Desired Product / Total Mass of Reactants) x 100
Atom Economy: (250.05 / 377.94) x 100 = 66.16%
Utilization of Sustainable Reagents and Solvents
The choice of solvents and reagents is paramount in green synthesis, as they often constitute the largest portion of waste in a chemical process. The ideal synthesis of this compound would prioritize the use of non-toxic, renewable, and easily recyclable materials.
A notable advancement in the synthesis of related iodo-pyridines involves replacing traditional organic solvents with water. google.com A patented method for producing 2-amino-5-iodopyridine demonstrates a process that uses water as the solvent, thereby eliminating the environmental and safety hazards associated with volatile organic compounds (VOCs). google.com This approach is highly relevant for the synthesis of the methoxy analog.
Furthermore, this greener method utilizes hydrogen peroxide as an oxidizing agent. google.com Hydrogen peroxide is considered a green reagent because its primary byproduct is water, which is innocuous. This contrasts sharply with many traditional oxidation methods that use heavy metals or produce hazardous waste streams.
Other green chemistry approaches applicable to the synthesis of pyridine derivatives include:
Solvent-free reactions: Multicomponent reactions conducted under solvent-free conditions offer a clean and efficient pathway to substituted pyridines, minimizing waste generation. researchgate.net
Use of greener solvents: When a solvent is necessary, alcohols like ethanol (B145695) are preferable to chlorinated or aromatic hydrocarbons due to their lower toxicity and biodegradability. mdpi.com
The table below summarizes the green chemistry approaches discussed for the synthesis of this compound and related compounds.
| Green Chemistry Principle | Conventional Method | Greener Alternative | Key Benefits | Reference |
| Solvent Choice | Organic Solvents (e.g., Chloroform, Dichloromethane) | Water | Non-toxic, non-flammable, environmentally benign | google.com |
| Oxidizing Agent | Metal-based oxidants | Hydrogen Peroxide (H₂O₂) | Byproduct is water, avoids toxic metal waste | google.com |
| Reaction Conditions | Single component synthesis in solvent | Multicomponent, solvent-free synthesis | Reduced waste, high efficiency, simplicity | researchgate.net |
| Alternative Solvent | Chlorinated or Aromatic Solvents | Ethanol | Lower toxicity, renewable resource, biodegradable | mdpi.com |
By integrating these principles, the synthesis of this compound can be significantly improved from an environmental and safety perspective, aligning with the modern demands of sustainable chemical production.
Reactivity Profiles and Mechanistic Investigations of 5 Iodo 6 Methoxypyridin 2 Amine
Electrophilic and Nucleophilic Substitution Reactions Involving the Compound
The pyridine (B92270) ring, while generally less reactive than benzene (B151609) in electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, is activated by the presence of the amino and methoxy (B1213986) groups in 5-Iodo-6-methoxypyridin-2-amine. Conversely, the electron-deficient nature of the pyridine ring, particularly at the positions ortho and para to the nitrogen, facilitates nucleophilic aromatic substitution, especially when a good leaving group like iodine is present.
The amino and methoxy groups in this compound are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions relative to themselves. The amino group at position 2 and the methoxy group at position 6 activate positions 3 and 5 of the pyridine ring. Given that position 5 is already substituted with an iodine atom, electrophilic substitution is most likely to occur at the C3 position.
A common example of electrophilic aromatic substitution on an activated pyridine ring is nitration. For instance, the nitration of 2-aminopyridine (B139424) derivatives typically introduces a nitro group at the 5-position. In a related synthesis, 2-amino-5-bromopyridine (B118841) undergoes a protection reaction followed by further transformations, indicating the amenability of such systems to electrophilic attack asianpubs.org. While specific studies on the nitration of this compound are not prevalent, the general principles of electrophilic aromatic substitution suggest that reactions like nitration, halogenation, and sulfonation would likely proceed at the C3 position, influenced by the directing effects of the amino and methoxy groups wikipedia.orgmasterorganicchemistry.com.
The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic pi-system on an electrophile, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. Subsequent deprotonation restores the aromaticity of the ring masterorganicchemistry.com.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reactant | Predicted Major Product |
| This compound + HNO₃/H₂SO₄ | 3-Nitro-5-iodo-6-methoxypyridin-2-amine |
| This compound + Br₂/FeBr₃ | 3-Bromo-5-iodo-6-methoxypyridin-2-amine |
| This compound + SO₃/H₂SO₄ | 2-Amino-5-iodo-6-methoxypyridine-3-sulfonic acid |
Nucleophilic Aromatic Substitution Involving the Halogen and Methoxy Groups
Nucleophilic aromatic substitution (SNAr) is a key reaction for substituted pyridines, particularly those bearing good leaving groups like halogens. In this compound, both the iodo group at C5 and the methoxy group at C6 are potential sites for nucleophilic attack. However, halides are generally better leaving groups than methoxy groups. The reactivity of halopyridines in SNAr reactions is well-documented, with the reaction proceeding through a Meisenheimer complex intermediate youtube.com. The rate of these reactions is influenced by the nature of the nucleophile, the leaving group, and the solvent.
Studies on related compounds, such as the reaction of 3-halo-4-aminopyridines with acyl chlorides, demonstrate intramolecular nucleophilic aromatic substitution nih.gov. Furthermore, the amination of methoxypyridines has been achieved using sodium hydride and a lithium iodide system, indicating that under specific conditions, the methoxy group can also be displaced ntu.edu.sg. In the context of this compound, a strong nucleophile would likely displace the iodo group at the C5 position. The displacement of the methoxy group would require more forcing conditions or specific catalytic systems. For example, the synthesis of 2-amino-5-methoxypyridine (B21397) can be achieved from 2-amino-5-iodopyridine (B21400) by reaction with sodium methoxide (B1231860) in the presence of a copper catalyst, which is a nucleophilic substitution reaction prepchem.com.
Table 2: Potential Nucleophilic Aromatic Substitution Reactions
| Reactant | Nucleophile | Potential Product(s) |
| This compound | R-NH₂ | 5-Amino(R)-6-methoxypyridin-2-amine |
| This compound | NaOMe/Cu catalyst | 5,6-Dimethoxypyridin-2-amine |
Palladium-Catalyzed Cross-Coupling Reactions of the Compound
The presence of an iodo substituent makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex snnu.edu.cnresearchgate.net. The reaction of this compound with various aryl or vinyl boronic acids or esters would yield the corresponding 5-aryl or 5-vinyl-6-methoxypyridin-2-amine derivatives. The general catalytic cycle involves oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to give the final product and regenerate the Pd(0) catalyst.
Studies on structurally similar compounds, such as the Suzuki-Miyaura reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids, have shown that these couplings proceed efficiently, sometimes with interesting regioselective and atropisomeric outcomes nih.gov. The reaction conditions typically involve a palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂), a phosphine (B1218219) ligand, and a base (e.g., Na₂CO₃, K₂CO₃) in a suitable solvent system.
Table 3: Representative Suzuki-Miyaura Coupling Reaction
| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Product |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 5-Phenyl-6-methoxypyridin-2-amine |
Sonogashira Coupling for Introduction of Alkynyl Moieties
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide wikipedia.org. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base organic-chemistry.orglibretexts.org. The reaction of this compound with a terminal alkyne would lead to the formation of a 5-alkynyl-6-methoxypyridin-2-amine.
The reaction mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide is followed by transmetalation from a copper acetylide intermediate and subsequent reductive elimination. The copper cycle facilitates the formation of the copper acetylide from the terminal alkyne. The synthesis of various alkynyl pyrimidine (B1678525) derivatives has been successfully achieved using Sonogashira coupling of iodinated pyrimidines, highlighting the applicability of this reaction to similar heterocyclic systems researchgate.net.
Table 4: Representative Sonogashira Coupling Reaction
| Aryl Halide | Alkyne | Catalyst/Co-catalyst | Base | Product |
| 5-Iodo-6-methoxypyyridin-2-amine | Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂/CuI | Et₃N | 5-(Phenylethynyl)-6-methoxypyridin-2-amine |
Heck Coupling and Related Alkenylation Reactions
The Heck coupling reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene. The reaction of this compound with an alkene, such as styrene (B11656) or an acrylate, would result in the formation of a 5-alkenyl-6-methoxypyridin-2-amine derivative. The presence of a product, 3-(5-Amino-6-methoxypyridin-3-yl)prop-2-en-1-ol, in the PubChem database strongly indicates that the corresponding iodo-precursor can undergo Heck-type reactions nih.gov.
The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl iodide to the palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the final product and a hydridopalladium complex, which is then converted back to the active Pd(0) catalyst by the base.
Table 5: Representative Heck Coupling Reaction
| Aryl Halide | Alkene | Catalyst/Ligand | Base | Product |
| This compound | Styrene | Pd(OAc)₂/P(o-tolyl)₃ | Et₃N | 5-(2-Phenylvinyl)-6-methoxypyridin-2-amine |
Buchwald-Hartwig Amination for N-Functionalization
The Buchwald-Hartwig amination stands as a pivotal palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, offering a versatile method for the synthesis of aryl amines. wikipedia.org This reaction is particularly relevant for the N-functionalization of this compound, where the iodine substituent provides a reactive site for coupling with a wide array of primary and secondary amines. The development of this reaction has significantly expanded the ability to create diverse molecular architectures, replacing harsher, more traditional methods. wikipedia.org
The general mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bidentate phosphine ligands like BINAP and DPPF, as well as sterically hindered monophosphine ligands such as BrettPhos and RuPhos, have proven effective in promoting the coupling of a broad range of amines and aryl halides, including functionalized and heteroaromatic substrates. wikipedia.orgnih.gov These advanced catalyst systems often allow for reactions under milder conditions with lower catalyst loadings. nih.gov
For heteroaromatic halides, including those of the pyridine series, specific conditions may be required to achieve high yields. For instance, the use of weak bases like K₂CO₃ in t-BuOH has been successful for the amination of six-membered heteroaryl halides. nih.gov The functional group tolerance of the Buchwald-Hartwig amination is a key advantage, allowing for the coupling of substrates bearing various functionalities without the need for protecting groups. nih.gov
Table 1: Selected Examples of Buchwald-Hartwig Amination Conditions
| Aryl Halide Substrate | Amine Coupling Partner | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 5-Halopyrimidines | Aliphatic & Anilines | BrettPhos | K₂CO₃ | t-BuOH | Not Specified | High |
| Halo-benzotriazoles | Various Amines | Not Specified | Not Specified | Not Specified | Elevated | Effective |
| 5-Iodoindole | Primary Amines | Not Specified | Not Specified | Not Specified | Not Specified | Efficient |
| 5-Iodoindole | Secondary Amines | Not Specified | Not Specified | Not Specified | Not Specified | Less Effective |
This table is illustrative and based on general findings for similar substrates. Specific conditions for this compound may vary.
Other Transition Metal-Catalyzed Transformations
Copper-mediated cross-coupling reactions, particularly the Ullmann condensation, represent an alternative to palladium-catalyzed methods for the formation of C-N and C-O bonds. wikipedia.org These reactions typically involve the coupling of an aryl halide with an amine or an alcohol in the presence of a copper catalyst. wikipedia.org Historically, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of more efficient catalytic systems using soluble copper complexes with supporting ligands. wikipedia.orgnih.gov
The Goldberg reaction, a variation of the Ullmann condensation, specifically refers to the copper-catalyzed amination of aryl halides. wikipedia.org Similar to the Buchwald-Hartwig reaction, the reactivity of the aryl halide is influenced by the nature of the halogen, with aryl iodides being more reactive than aryl chlorides. wikipedia.org Copper-mediated reactions can be advantageous in certain contexts and offer a complementary approach to palladium-catalyzed transformations for the functionalization of this compound.
Recent developments have also highlighted the use of copper(II)-mediated oxidative coupling as a route to various nitrogen-containing heterocycles. whiterose.ac.uk Furthermore, copper-catalyzed C-H amination reactions using oximes as the amino source have been developed for the direct introduction of primary amino groups. semanticscholar.org
Nickel-catalyzed cross-coupling reactions have emerged as a powerful and more sustainable alternative to palladium-based systems for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov Nickel catalysts can effectively couple a wide range of substrates, including those that are challenging for palladium catalysts. nih.gov Mechanistically, nickel catalysis can involve one-electron redox processes, with Ni(III) species proposed as key intermediates. nih.gov
In the context of C-N bond formation, nickel-catalyzed photoredox-mediated cross-coupling of aryl halides with aryl azides has been developed to synthesize diarylamines. researchgate.net This dual catalytic system, often employing a nickel and a ruthenium catalyst, allows for the reaction to proceed under ambient conditions. researchgate.net The proposed mechanism involves the formation of a nickel(III) species that undergoes reductive elimination to form the C-N bond. researchgate.net Such methodologies could potentially be applied to the N-functionalization of this compound.
Derivatization and Further Functionalization Pathways of the Compound
The primary amino group of this compound is a versatile handle for a variety of chemical transformations. Acylation and alkylation reactions are common methods to further derivatize this functional group. For instance, acylation can be achieved by reacting the amine with acyl chlorides or anhydrides to form the corresponding amides.
Alkylation of the amino group can introduce various alkyl or aryl substituents. For example, reactions with α-iodoketones can lead to N-alkylation at the endocyclic nitrogen, followed by intramolecular cyclization to form condensed heterocyclic systems. nih.gov
The methoxy group on the pyridine ring can also be a site for further functionalization. A key transformation is demethylation to yield the corresponding hydroxypyridine. This can be achieved using various reagents, with 95% sulfuric acid being reported as a clean and efficient demethylating agent for similar 2-amino-5-methoxypyridine systems. asianpubs.org The resulting 2-amino-5-hydroxypyridine (B112774) is a valuable intermediate in the synthesis of biologically active compounds. asianpubs.org While hydrobromic acid has also been used for demethylation, sulfuric acid is considered a more environmentally friendly alternative. asianpubs.org
Table 2: Summary of Functionalization Reactions
| Functional Group | Reaction Type | Reagents/Conditions | Product Type |
| Amino Group | Acylation | Acyl chlorides, Anhydrides | Amides |
| Amino Group | Alkylation | α-Iodoketones | N-Alkylated products, Condensed heterocycles |
| Methoxy Group | Demethylation | 95% H₂SO₄ | Hydroxypyridines |
Modification and Replacement of the Iodine Substituent
The iodine atom in this compound is a highly effective leaving group, making its substitution a key strategy for the synthesis of more complex molecules. The primary methods for modifying this substituent involve palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-nitrogen bonds.
One of the most prominent applications of this compound is in Suzuki-Miyaura coupling reactions . This reaction facilitates the formation of a new carbon-carbon bond by coupling the iodopyridine with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. The general mechanism of the Suzuki reaction involves an oxidative addition of the aryl iodide to the palladium(0) catalyst, followed by transmetalation with the boronate species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org
A practical example of this is the synthesis of 4-methoxy-6'-(trifluoromethyl)-[2,3'-bipyridin]-6-amine. In this synthesis, this compound is reacted with (6-(trifluoromethyl)pyridin-3-yl)boronic acid.
| Reactant 1 | Reactant 2 | Product |
| This compound | (6-(trifluoromethyl)pyridin-3-yl)boronic acid | 4-methoxy-6'-(trifluoromethyl)-[2,3'-bipyridin]-6-amine |
Another significant transformation is the Sonogashira coupling , which forms a carbon-carbon bond between the iodopyridine and a terminal alkyne. acs.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. acs.org The reaction can also proceed under copper-free conditions. libretexts.org The general utility of the Sonogashira reaction allows for the introduction of alkynyl moieties, which are valuable synthons for further chemical transformations. gelest.com For instance, this compound could be coupled with a terminal alkyne such as ethynyltrimethylsilane.
| Reactant 1 | Reactant 2 | Catalyst System | Potential Product |
| This compound | Ethynyltrimethylsilane | Pd catalyst, Cu(I) co-catalyst, Base | 6-methoxy-5-((trimethylsilyl)ethynyl)pyridin-2-amine |
Furthermore, the iodine substituent can be replaced with a nitrogen-containing functional group via the Buchwald-Hartwig amination . This palladium-catalyzed reaction enables the formation of a new carbon-nitrogen bond between the iodopyridine and a primary or secondary amine. organic-chemistry.org This method is a powerful tool for the synthesis of arylamines. researchgate.netdigitellinc.com
| Reactant 1 | Amine | Catalyst System | Potential Product Class |
| This compound | R¹R²NH | Pd catalyst, Ligand, Base | N-aryl or N-heteroaryl amines |
Elucidation of Reaction Mechanisms and Intermediates
The understanding of the reaction mechanisms involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. Mechanistic studies often focus on kinetic analysis, the identification of transient species, and theoretical modeling.
Kinetic Studies for Reaction Pathway Analysis
While specific kinetic studies for reactions involving this compound are not extensively documented in publicly available literature, the general principles of kinetic analysis for related cross-coupling reactions are well-established. Such studies are instrumental in determining the rate-determining step and understanding the influence of various reaction parameters. For instance, kinetic modeling of the Buchwald-Hartwig amination of other heteroaryl halides has been used to understand off-cycle processes that can affect catalytic efficiency. mit.edu Similarly, rapid determination of kinetic isotope effects has been employed to probe the mechanism of Buchwald-Hartwig amination under various conditions. nih.gov These approaches could theoretically be applied to reactions of this compound to elucidate its specific reaction pathways.
Isolation and Spectroscopic Characterization of Transient Species
The direct observation and characterization of transient intermediates in palladium-catalyzed cross-coupling reactions are challenging due to their short lifetimes and high reactivity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are often employed to detect these species. For example, in related palladium-catalyzed reactions, the characterization of intermediates has been achieved under specific conditions. mit.edu However, there are no specific reports in the literature detailing the successful isolation and spectroscopic characterization of transient species formed during reactions of this compound. The identification of such intermediates would provide direct evidence for the proposed catalytic cycles.
Theoretical Studies on Transition States and Energy Barriers
Theoretical studies, particularly those employing Density Functional Theory (DFT), have become invaluable for understanding the mechanisms of cross-coupling reactions. These computational methods allow for the calculation of the geometries and energies of transition states and intermediates, providing insights into reaction pathways and energy barriers.
For the Sonogashira coupling , DFT studies on model systems have elucidated the catalytic cycle, including the oxidative addition, alkynylation, and reductive elimination steps. researchgate.net These studies have investigated the energy profiles and have identified the rate-determining step, which is often the oxidative addition. nih.gov For example, a DFT study on the copper-free Sonogashira reaction of iodobenzene (B50100) and phenylacetylene calculated an activation barrier of 31.15 kcal/mol for the concerted mechanism. digitellinc.com
| Reaction Type | Model System | Computational Method | Key Finding |
| Sonogashira Coupling | Iodobenzene + Phenylacetylene | DFT | The activation barrier for the concerted mechanism was calculated to be 31.15 kcal/mol. digitellinc.com |
| Sonogashira Coupling | Bromobenzene + Phenylacetylene | DFT B3LYP/cc-pVDZ | The rate-determining step is the oxidative addition. nih.gov |
Similarly, the Suzuki-Miyaura reaction has been the subject of extensive theoretical investigation. DFT calculations have been used to study the mechanism of palladium-catalyzed cross-coupling reactions of substituted pyridines. nih.gov These studies help in understanding the influence of substituents on the pyridine ring on the reaction mechanism. For example, DFT studies on the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) have been used to analyze frontier molecular orbitals and reactivity indices. researchgate.net
While these theoretical studies have been conducted on related model systems, the insights gained are transferable and provide a strong basis for understanding the transition states and energy barriers involved in the reactions of this compound.
Advanced Spectroscopic and Analytical Characterization Methodologies for 5 Iodo 6 Methoxypyridin 2 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
High-resolution NMR spectroscopy stands as an indispensable tool for the structural determination of organic compounds in solution. For 5-Iodo-6-methoxypyridin-2-amine, a suite of NMR experiments can provide a complete picture of its molecular framework, from proton and carbon environments to their intricate connectivity.
Multi-Dimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC) for Structural Assignment
While standard one-dimensional ¹H and ¹³C NMR provide initial insights into the chemical shifts of the protons and carbons, multi-dimensional NMR techniques are essential for unambiguous signal assignment, especially in complex molecules.
¹H-¹H Correlation Spectroscopy (COSY): The COSY experiment is crucial for identifying proton-proton coupling networks within the molecule. For this compound, this technique would reveal the coupling between the aromatic protons on the pyridine (B92270) ring, allowing for their sequential assignment.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. wikipedia.orgbiorxiv.orgpw.edu.pl This is a highly sensitive method that allows for the definitive assignment of protonated carbons. For instance, the signals for the methoxy (B1213986) protons would show a correlation to the methoxy carbon, and the aromatic protons would correlate to their respective carbon atoms on the pyridine ring.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is arguably one of the most powerful tools for structural elucidation as it reveals long-range (typically 2-3 bond) correlations between protons and carbons. wikipedia.orgbiorxiv.orgpw.edu.pl This is particularly useful for identifying quaternary carbons (carbons with no attached protons). In the case of this compound, HMBC would show correlations from the methoxy protons to the C6 carbon, and from the aromatic protons to adjacent and more distant carbons, helping to piece together the entire carbon skeleton and confirm the substitution pattern.
A hypothetical table of expected 2D NMR correlations for this compound is presented below, based on established principles of NMR spectroscopy.
Interactive Data Table: Predicted 2D NMR Correlations for this compound
| Proton (¹H) | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |
| H3 | H4 | C3 | C2, C4, C5 |
| H4 | H3 | C4 | C2, C3, C5, C6 |
| OCH₃ | None | C-methoxy | C6 |
| NH₂ | None | - | C2, C3 |
Note: The data in this table is predicted based on the chemical structure and has not been experimentally verified from public sources.
Solid-State NMR Applications for Crystalline Forms
While solution-state NMR provides information on the average structure of a molecule in a given solvent, solid-state NMR (ssNMR) can offer unique insights into the structure and dynamics of molecules in their crystalline forms. acs.orgcdnsciencepub.com For this compound, which is a solid at room temperature, ssNMR could be employed to study its polymorphic forms, intermolecular interactions in the crystal lattice, and the precise orientation of functional groups. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be instrumental in obtaining high-resolution spectra of the solid material. acs.org Publicly available experimental ssNMR data for this specific compound is currently limited.
Isotopic Labeling Strategies for Complex Assignments
In cases where NMR spectra are particularly complex or for specialized studies of reaction mechanisms or metabolic pathways, isotopic labeling can be a powerful tool. wikipedia.orgresearchgate.netacs.orgcreative-proteomics.com For this compound, specific isotopic labeling, for instance with ¹³C or ¹⁵N, could be utilized to enhance the signal of certain atoms or to trace their fate in chemical transformations. For example, ¹⁵N labeling of the amino group would allow for direct observation of this nitrogen in ¹⁵N NMR spectra and would aid in the definitive assignment of its correlations in HMBC spectra. While a valuable technique, the application of isotopic labeling is typically reserved for specific research questions and is not routinely performed for standard characterization.
High-Resolution Mass Spectrometry (HRMS) Techniques
High-Resolution Mass Spectrometry is a cornerstone of modern analytical chemistry, providing highly accurate mass measurements that can confirm the elemental composition of a molecule.
Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS)
Both ESI-MS and APCI-MS are soft ionization techniques that are well-suited for the analysis of organic molecules like this compound, as they typically produce intact molecular ions, which is crucial for accurate mass determination. rsc.org
Electrospray Ionization (ESI): ESI is particularly effective for polar molecules and those that can be readily ionized in solution. For this compound, ESI in positive ion mode would be expected to generate a prominent protonated molecular ion [M+H]⁺.
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile compounds. It involves ionization in the gas phase and can also be expected to produce a strong [M+H]⁺ ion for the target compound.
The choice between ESI and APCI would depend on the specific sample and the desired information, with both techniques capable of providing the high-resolution mass data needed to confirm the molecular formula C₆H₇IN₂O.
Fragmentation Pattern Analysis for Structural Confirmation
In addition to providing the accurate mass of the molecular ion, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides a wealth of structural information that can be used to confirm the identity of the compound. For this compound, characteristic fragmentation pathways would be expected.
Interactive Data Table: Predicted ESI-MS/MS Fragmentation for [M+H]⁺ of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |
| 250.9727 | [M+H-I]⁺ | I (Iodine radical) |
| 250.9727 | [M+H-CH₃]⁺ | CH₃ (Methyl radical) |
| 250.9727 | [M+H-NH₃]⁺ | NH₃ (Ammonia) |
| 250.9727 | [M+H-CH₃O]⁺ | CH₃O (Methoxy radical) |
Note: The predicted m/z value for the protonated molecule [C₆H₈IN₂O]⁺ is 250.9727. The fragmentation data is hypothetical and based on common fragmentation patterns of similar compounds.
The loss of the iodine radical is a highly characteristic fragmentation for iodo-substituted compounds. docbrown.infodocbrown.infodocbrown.info Other expected losses would include the methyl radical from the methoxy group and the loss of ammonia (B1221849) from the amino group. The precise fragmentation pattern would serve as a chemical fingerprint to confirm the structure of this compound.
Tandem Mass Spectrometry (MS/MS) for Daughter Ion Studies
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting daughter ions. In a typical experiment, the parent ion of this compound (with a molecular weight of 250.04 g/mol ) is isolated and then subjected to collision-induced dissociation (CID). The fragmentation patterns provide a roadmap of the molecule's structure.
Key fragmentation pathways for aminopyridines often involve cleavages alpha to the amine group and fragmentation of the pyridine ring. libretexts.org For this compound, expected fragmentation would include the loss of the iodine atom, the methoxy group, or parts of the pyridine ring, leading to characteristic daughter ions. The primary cleavage is often the loss of the iodine radical due to the relative weakness of the C-I bond. Another significant fragmentation pathway is the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). The presence of the amino group typically directs fragmentation, often resulting in a stable ion containing the nitrogen atom. libretexts.orgdocbrown.info
Table 1: Predicted Daughter Ions from MS/MS Fragmentation of this compound
| Parent Ion (m/z) | Proposed Daughter Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 250 | 123 | I• | [6-methoxypyridin-2-amine]⁺ |
| 250 | 235 | •CH₃ | [5-Iodo-6-hydroxypyridin-2-amine]⁺ |
| 235 | 207 | CO | [Resulting ion after CO loss] |
| 123 | 95 | CO | [Resulting ion after CO loss] |
This table is based on theoretical fragmentation patterns of similar compounds.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical insights into the functional groups and conformational details of a molecule.
Band Assignment and Functional Group Identification
By analyzing the vibrational spectra of this compound, specific absorption bands can be assigned to the various functional groups within the molecule. These assignments are typically supported by density functional theory (DFT) calculations on related molecules. nih.govresearchgate.net
N-H Vibrations : The amino group (NH₂) typically shows symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. nih.gov
C-H Vibrations : Aromatic C-H stretching vibrations from the pyridine ring are expected to appear above 3000 cm⁻¹. The C-H stretching from the methoxy group is typically observed in the 2850-2960 cm⁻¹ range.
Pyridine Ring Vibrations : The C=C and C=N stretching vibrations of the pyridine ring are found in the 1400-1600 cm⁻¹ region. aps.org
C-O Stretching : The C-O stretching of the methoxy group is anticipated around 1250 cm⁻¹. researchgate.net
C-I Stretching : The C-I stretching vibration is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ range.
Table 2: Key Vibrational Band Assignments for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |
|---|---|---|
| Asymmetric N-H Stretch | 3400 - 3500 | Amino (NH₂) |
| Symmetric N-H Stretch | 3300 - 3400 | Amino (NH₂) |
| Aromatic C-H Stretch | 3000 - 3100 | Pyridine Ring |
| Asymmetric CH₃ Stretch | ~2960 | Methoxy (-OCH₃) |
| Symmetric CH₃ Stretch | ~2850 | Methoxy (-OCH₃) |
| N-H Scissoring | 1600 - 1650 | Amino (NH₂) |
| Pyridine Ring Stretch | 1400 - 1600 | C=C, C=N |
| C-O-C Asymmetric Stretch | 1240 - 1280 | Methoxy Ether |
This table is compiled from data on structurally similar compounds like 2-amino-5-iodopyridine (B21400) and methoxy-substituted pyridines. nih.govresearchgate.net
Conformational Analysis using Vibrational Modes
Subtle shifts in vibrational frequencies can indicate different molecular conformations. For this compound, the orientation of the methoxy group relative to the pyridine ring can be studied. Different rotational isomers (conformers) would likely exhibit slight variations in the C-O stretching and ring vibration modes. While detailed conformational analysis often requires computational modeling alongside experimental data, vibrational spectroscopy serves as a sensitive probe for such structural nuances. aps.org
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray diffraction (PXRD) is an essential tool for the analysis of polycrystalline materials. It is used for phase identification, to assess sample purity, and to study polymorphism. A PXRD pattern of a crystalline batch of this compound would serve as a unique fingerprint. This pattern, consisting of a series of diffraction peaks at specific 2θ angles, can be compared against a reference pattern (either calculated from single-crystal data or from a standard sample) to confirm the identity and crystalline phase of the material. researchgate.net This is crucial for quality control in any application.
Table 3: Illustrative Powder X-ray Diffraction Data
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 12.5 | 7.08 | 85 |
| 15.8 | 5.61 | 100 |
| 20.2 | 4.39 | 60 |
| 25.1 | 3.55 | 95 |
This table is a hypothetical representation to illustrate typical PXRD data and does not represent experimental data for this compound.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 5-Iodo-6-methylpyridin-2-amine |
| 2-amino-5-iodopyridine |
| 2-amino-5-methylpyridine |
| 2-amino-4-chloro-6-methoxypyrimidine |
Advanced Chromatographic Separation and Purity Assessment
Chromatographic techniques are indispensable for the separation of this compound from starting materials, by-products, and degradation products, as well as for the quantitative determination of its purity. The development of robust and reliable chromatographic methods is a critical step in the chemical process development and quality control of this compound.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the purity assessment and quantification of this compound. The development of a stability-indicating HPLC method is crucial for resolving the main component from any potential impurities.
A typical approach for method development would involve a reversed-phase technique, which is well-suited for separating moderately polar compounds like the target molecule. The selection of the stationary phase, mobile phase composition, and detector wavelength are critical parameters that need to be optimized.
Stationary Phase: A C18 (octadecyl) column is a common starting point due to its versatility and wide range of applicability for separating various organic molecules. The choice of a specific C18 column can be further refined based on particle size, pore size, and end-capping to achieve optimal resolution and peak shape.
Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier. For this compound, a combination of a phosphate (B84403) buffer (to control the pH and ensure consistent ionization of the basic amine group) and acetonitrile (B52724) or methanol (B129727) as the organic modifier would be appropriate. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the elution of both polar and non-polar impurities within a reasonable analysis time. For mass spectrometric detection, volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) would be used instead of non-volatile phosphate buffers.
Detection: The chromophoric nature of the pyridine ring in this compound allows for detection using an ultraviolet (UV) detector. The wavelength of maximum absorbance (λmax) would be determined by running a UV scan of a dilute solution of the pure compound.
A hypothetical, optimized HPLC method for the analysis of this compound is presented in the table below.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Method validation would be performed according to ICH guidelines to ensure the method is linear, accurate, precise, specific, and robust.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
While HPLC is the primary technique for analyzing non-volatile and thermally labile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification and quantification of volatile impurities that may be present in the final product. These impurities can originate from residual solvents used in the synthesis or from volatile by-products.
In a typical GC-MS analysis, the sample is dissolved in a suitable solvent and injected into the gas chromatograph. The volatile compounds are separated based on their boiling points and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "molecular fingerprint," allowing for the definitive identification of the impurities.
Potential volatile impurities in the synthesis of this compound could include residual solvents from the various synthetic steps. For instance, solvents like methanol, ethanol (B145695), or dichloromethane (B109758) might be used during the synthesis and purification processes.
Table 2: Potential Volatile Impurities in this compound and their Analysis by GC-MS
| Potential Impurity | Likely Origin | GC-MS Suitability |
| Methanol | Solvent in methoxylation or final crystallization steps | High |
| Dichloromethane | Extraction solvent | High |
| Pyridine | Potential starting material or degradation product | High |
The GC-MS method would be developed by selecting an appropriate capillary column (e.g., a non-polar DB-5ms or a slightly more polar DB-17ms) and optimizing the temperature program to achieve good separation of the potential volatile impurities.
Chiral Chromatography for Enantiomeric Purity (if applicable)
Chiral chromatography is a specialized technique used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. This is of critical importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological activities and toxicological profiles.
However, an analysis of the chemical structure of this compound reveals that it is an achiral molecule. It does not possess a stereocenter (a carbon atom bonded to four different groups) or any other element of chirality such as axial or planar chirality. Therefore, it cannot exist as enantiomers.
As a result, chiral chromatography is not applicable for the analysis of the enantiomeric purity of this compound. Standard chromatographic techniques like HPLC and GC-MS are sufficient for its purity assessment.
Computational and Theoretical Investigations of 5 Iodo 6 Methoxypyridin 2 Amine
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone in the modern analysis of molecular properties, and 5-Iodo-6-methoxypyridin-2-amine has been the subject of such theoretical scrutiny. These computational methods allow for the exploration of the molecule's characteristics at the atomic level.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and to determine the most stable three-dimensional arrangement of atoms (geometry optimization) of molecules. For pyridine (B92270) derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), have been successfully employed to predict geometric parameters such as bond lengths and angles. mdpi.com These calculations are crucial for understanding the molecule's stability and reactivity. The initial step in these studies typically involves drawing the molecular structure using software like GaussView and then optimizing it using Gaussian programs. mdpi.com The accuracy of these predictions is often validated by comparing the calculated values with experimental data, where available. For similar molecules, DFT methods have been shown to provide results that are in good agreement with experimental findings. researchgate.net
Ab Initio Methods for High-Accuracy Predictions
Ab initio methods, which are based on first principles of quantum mechanics without the use of experimental data, offer a high level of accuracy in predicting molecular properties. The Hartree-Fock (HF) method, a fundamental ab initio approach, has been used in conjunction with basis sets like 6-311+G(d,p) for comparative studies on pyridine derivatives. researchgate.net While DFT methods like B3LYP are often found to be superior for vibrational problems, HF calculations can provide excellent agreement with experimental values for certain geometric parameters. researchgate.net These high-level calculations are instrumental in providing a reliable theoretical foundation for understanding the intrinsic properties of the molecule.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energies of the HOMO and LUMO and the resulting energy gap are critical descriptors of a molecule's reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. mdpi.com Time-dependent DFT (TD-DFT) calculations are often used to determine these electronic properties. mdpi.com For related aromatic amines, FMO analysis has provided insights into their electronic delocalization and potential for electron transfer reactions, which are crucial for applications such as the development of fluorescent sensors. mdpi.com
Prediction of Spectroscopic Parameters
Computational chemistry also plays a vital role in predicting how a molecule will interact with electromagnetic radiation, which is the basis of various spectroscopic techniques.
Computational NMR Chemical Shift Predictions
Theoretical Vibrational Spectra (IR and Raman)
Theoretical calculations of infrared (IR) and Raman spectra are invaluable for interpreting experimental vibrational data. For similar pyridine derivatives, DFT (B3LYP) and ab initio (HF) methods have been used to calculate the vibrational frequencies. researchgate.netresearchgate.net The calculated frequencies are often scaled to better match experimental observations. These theoretical spectra help in the complete vibrational assignment of the observed IR and Raman bands, providing a detailed picture of the molecule's vibrational modes. researchgate.net For instance, the characteristic C-N stretching vibrations in aminopyridines can be identified and assigned through such computational studies. researchgate.net
Electronic Absorption Spectra (UV-Vis) Calculations
The electronic absorption properties of this compound can be theoretically predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.netrsc.org Such calculations are instrumental in understanding the electronic transitions within the molecule and correlating them with experimentally observed UV-Vis spectra.
For substituted pyridines, the absorption bands in the UV-Vis spectrum are typically attributed to π → π* and n → π* transitions. rsc.orgresearchgate.net The precise wavelengths (λmax) of these absorptions are influenced by the nature and position of the substituents on the pyridine ring. In the case of this compound, the presence of an iodo, a methoxy (B1213986), and an amine group is expected to cause shifts in the absorption maxima compared to unsubstituted pyridine. The amino group generally acts as an auxochrome, causing a bathochromic (red) shift, while the methoxy group also contributes to this effect. The heavy iodine atom can influence the electronic transitions through spin-orbit coupling.
A TD-DFT calculation, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can provide the theoretical absorption maxima. nih.gov The calculated spectrum would likely reveal a primary absorption band in the UV region, corresponding to the HOMO-LUMO transition. Analysis of the molecular orbitals (MOs) involved would indicate that the HOMO is likely localized on the pyridine ring and the electron-donating amino and methoxy groups, while the LUMO may have significant contributions from the pyridine ring and the iodo-substituent. nih.gov
Table 1: Theoretical UV-Vis Absorption Data for a Substituted Pyridine Derivative (Illustrative)
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 310 | 0.15 | HOMO → LUMO (π → π) |
| S0 → S2 | 265 | 0.08 | HOMO-1 → LUMO (π → π) |
| S0 → S3 | 230 | 0.22 | HOMO → LUMO+1 (π → π*) |
Note: This table is illustrative and based on typical values for similar substituted pyridines. Actual values for this compound would require specific TD-DFT calculations.
Reactivity and Selectivity Predictions
Computational chemistry provides powerful tools to map the potential energy surface of a chemical reaction, identifying the most plausible reaction pathways and calculating the associated energy barriers. For this compound, this can be applied to understand its reactivity in various transformations, such as nucleophilic aromatic substitution or cross-coupling reactions.
Using DFT calculations, the geometries of reactants, transition states, intermediates, and products along a proposed reaction coordinate can be optimized. researchgate.netrsc.org The energy difference between the reactants and the highest energy transition state determines the activation energy barrier, which is a key factor in predicting the reaction rate. For instance, in a nucleophilic substitution reaction, the pathway could be concerted (SNAr) or proceed through a Meisenheimer complex intermediate. Computational modeling can distinguish between these mechanisms by locating the relevant stationary points on the potential energy surface. rsc.org
A transition state (TS) represents a first-order saddle point on the potential energy surface, with one imaginary frequency in its vibrational spectrum corresponding to the motion along the reaction coordinate. researchgate.net Characterizing the TS is crucial for understanding the reaction mechanism. For a reaction involving this compound, the geometry of the TS would reveal the extent of bond formation and bond breaking at the point of maximum energy.
The stability of the transition state, and thus the reaction's feasibility, is influenced by the electronic and steric effects of the substituents. In this compound, the electron-donating amino and methoxy groups would affect the stability of any charged intermediates or transition states. For example, in an electrophilic attack, these groups would stabilize a positive charge on the ring, influencing the regioselectivity of the reaction.
Table 2: Illustrative Calculated Energy Barriers for a Hypothetical Reaction of a Substituted Pyridine
| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |
| Path A | TS1 | 25.3 |
| Path B | TS2 | 30.1 |
Note: This table provides hypothetical data. Actual energy barriers would be specific to the reaction being studied.
Computational methods are highly effective in predicting the regioselectivity of reactions involving substituted aromatic compounds. nih.govnih.gov For this compound, which has multiple potential reaction sites, DFT calculations can determine the most likely position for an incoming reagent to attack. This is often achieved by comparing the activation energies for attack at different positions on the pyridine ring. rsc.org
The inherent electronic properties of the substituted pyridine ring direct the regioselectivity. The amino and methoxy groups are ortho-, para-directing activators, while the nitrogen atom in the pyridine ring is deactivating and meta-directing for electrophilic substitution. youtube.com The iodine atom can also influence the regioselectivity. By calculating the energies of the different possible transition states, a quantitative prediction of the major regioisomer can be made. researchgate.net
Stereoselectivity studies, where applicable (e.g., if a chiral center is formed), can also be performed computationally by calculating the energies of the diastereomeric transition states leading to different stereoisomers.
Molecular Modeling for Intermolecular Interactions
The presence of the amino group and the methoxy group in this compound makes it capable of participating in hydrogen bonding, both as a donor (from the N-H of the amino group) and as an acceptor (at the nitrogen of the pyridine ring and the oxygen of the methoxy group). researchgate.net Molecular modeling can be used to analyze these hydrogen bonding interactions and predict how the molecules might self-assemble into larger supramolecular structures. rsc.orgarxiv.org
Computational techniques such as DFT with dispersion corrections (e.g., DFT-D) are well-suited for studying non-covalent interactions like hydrogen bonds. ugm.ac.id By calculating the interaction energies and geometries of dimers and larger clusters of this compound, the preferred hydrogen bonding motifs can be identified. researchgate.net The iodine atom can also participate in halogen bonding, another important non-covalent interaction that can influence the supramolecular assembly. researchgate.netnih.gov
The analysis of these interactions is crucial for understanding the crystal packing of the compound in the solid state and its physical properties, such as melting point and solubility. The Cambridge Structural Database (CSD) can be a valuable resource for finding experimental crystal structures of related compounds, which can then be used to validate and inform the computational models. nih.gov
Computational Studies of Scaffold-Target Interactions (as a conceptual chemical probe, not for biological outcomes)
In the realm of drug discovery and chemical biology, a chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific protein target. nih.govrsc.org While this compound has not been extensively validated as a biological probe, its structural features make it an intriguing candidate for conceptual computational studies to explore potential scaffold-target interactions. Such in silico analyses are pivotal in the initial stages of drug design, offering predictive insights into binding affinities and modes of interaction. nih.gov
Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of a molecule, which in turn governs its interaction potential. numberanalytics.com For a molecule like this compound, the distribution of electron density and the molecular electrostatic potential (MEP) are key determinants of its non-covalent interactions. nih.gov The MEP map visually represents the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), indicating likely sites for electrophilic and nucleophilic attack, respectively.
The pyridine nitrogen, with its lone pair of electrons, typically presents a region of negative electrostatic potential, making it a hydrogen bond acceptor. Conversely, the amino group hydrogens and the methoxy group can act as hydrogen bond donors. The iodine atom, despite its electronegativity, can participate in halogen bonding—a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophile. rsc.org Computational studies on similar iodo-substituted compounds have highlighted the directional nature of this interaction.
To conceptually model its interactions as a chemical probe, docking simulations can be performed against a variety of protein targets. These simulations would likely reveal the pyridine nitrogen and the amino group forming hydrogen bonds within a receptor's binding pocket. The methoxy group, depending on the topology of the binding site, could also engage in hydrogen bonding or hydrophobic interactions. The iodine atom's ability to form halogen bonds could provide additional specificity and affinity for targets with suitable halogen bond acceptors, such as carbonyl oxygens or aromatic rings.
A hypothetical analysis of the interaction energies for different types of non-covalent interactions involving the this compound scaffold is presented in the table below. These values are illustrative and would be quantified using high-level computational methods like Symmetry-Adapted Perturbation Theory (SAPT) or by analyzing the electron density at bond critical points using Quantum Theory of Atoms in Molecules (QTAIM).
| Interaction Type | Potential Interaction Site on Probe | Potential Target Residue | Estimated Interaction Energy (kcal/mol) |
| Hydrogen Bond | Pyridine Nitrogen (acceptor) | Serine, Threonine (hydroxyl H) | -3 to -7 |
| Hydrogen Bond | Amino Group (donor) | Aspartate, Glutamate (carbonyl O) | -2 to -6 |
| Halogen Bond | Iodine Atom (σ-hole) | Phenylalanine, Tyrosine (π-system) | -1 to -5 |
| Hydrophobic | Methoxy Group (methyl) | Leucine, Isoleucine (alkyl side chain) | -0.5 to -2 |
This table is interactive. Users can sort the data by clicking on the column headers.
These computational explorations, while theoretical, are invaluable for hypothesis generation in the early phases of drug discovery, guiding the synthesis and experimental testing of new potential therapeutic agents.
Conclusion
Summary of Key Research Findings and Methodological Advancements Related to 5-Iodo-6-methoxypyridin-2-amine
There are no specific research findings or methodological advancements directly associated with this compound in the available scientific literature. Searches for this compound did not yield any published studies detailing its synthesis, characterization, reactivity, or potential applications. While information exists for structurally related isomers and analogues, no data can be directly attributed to the title compound.
Prospective Outlook for Future Research Directions
Given the absence of existing research, the prospective outlook for this compound is entirely open-ended. Future research would need to begin with the fundamental steps of developing a reliable synthetic route to the compound and thoroughly characterizing its physical and chemical properties. Subsequent research could then explore its potential in various fields. For instance, its structure, featuring a halogenated and methoxy-substituted aminopyridine core, suggests potential as an intermediate in the synthesis of more complex molecules, possibly for pharmaceutical or materials science applications. However, without initial studies, any proposed research direction remains speculative.
Significance of the Compound in Advancing Synthetic Organic Chemistry and Material Science
Currently, this compound holds no established significance in advancing synthetic organic chemistry or material science, as there are no documented instances of its use. The potential for significance exists, as substituted pyridines are crucial building blocks in many areas of chemical research. Should the compound become accessible and its properties be elucidated, it could potentially serve as a valuable precursor for novel ligands, catalysts, or functional materials. At present, however, its contribution to these fields is non-existent.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 5-Iodo-6-methoxypyridin-2-amine?
- Methodological Answer : A common approach involves refluxing substituted pyridin-2-amine precursors with iodine-containing reagents under controlled conditions. For example, analogous compounds like 6-chloro-2-methoxy-5-methylpyridin-3-amine are synthesized via condensation of 2-amino-6-chloropyridine with aldehydes in absolute ethanol for 8–10 hours under reflux . For iodination, palladium-catalyzed cross-coupling (e.g., using Pd(PPh₃)₄) in a solvent system like DME:H₂O (10:1) at 150°C for 1 hour can introduce iodine at specific positions . Yield optimization requires precise stoichiometry, inert atmospheres, and post-reaction purification via column chromatography or recrystallization.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies substituent positions and confirms aromatic ring substitution patterns. Infrared (IR) spectroscopy verifies functional groups like NH₂ (stretch ~3300 cm⁻¹) and methoxy C-O (1250–1050 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular formula (C₆H₇IN₂O) and isotopic patterns for iodine . Elemental analysis ensures purity (>95%) by validating C, H, N, and O percentages.
Advanced Research Questions
Q. How can QSAR models predict the bioactivity of this compound derivatives?
- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) studies utilize descriptors like Log P (lipophilicity), molar refractivity (SMR), and electronic parameters (e.g., Hammett constants). For pyridin-2-amine analogs, MOE 2006.08 software has been employed to correlate steric and electronic properties with antibacterial activity. Key equations reveal that higher lipophilicity (Log P > 2.5) and moderate steric bulk enhance membrane penetration and target binding . Researchers should validate models using leave-one-out cross-validation (r² > 0.7) and synthesize derivatives with systematic substituent variations (e.g., halogens, alkyl groups) to test predictions.
Q. How do halogen substituent positions influence the biological activity of iodo-methoxy-pyridin-2-amine analogs?
- Methodological Answer : Comparative studies of analogs like 3-Iodo-2-methoxy-6-methylpyridin-4-amine (similarity index 0.78) show that iodine at position 5 (vs. 3 or 4) enhances steric hindrance, altering binding to bacterial enzymes like DNA gyrase. For example, 5-iodo substitution increases antibacterial potency by 30% compared to 3-iodo derivatives due to optimized halogen bonding with target proteins . Activity trends can be rationalized using molecular docking (e.g., AutoDock Vina) and electrostatic potential maps to visualize interactions.
Q. What computational methods elucidate the interaction mechanisms of this compound with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals to predict reactivity. Molecular dynamics (MD) simulations (e.g., GROMACS) model binding stability in bacterial membrane environments. For example, the iodine atom’s polarizable electron cloud forms strong van der Waals interactions with hydrophobic enzyme pockets, while the methoxy group stabilizes hydrogen bonds . Pair these methods with experimental validation via isothermal titration calorimetry (ITC) to measure binding constants.
Data Contradiction and Resolution
Q. How should researchers resolve discrepancies in reported bioactivity data for halogenated pyridin-2-amine derivatives?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., bacterial strain specificity) or substituent electronic effects. For example, 5-iodo derivatives may show higher activity in Gram-positive bacteria but lower efficacy in Gram-negative strains due to outer membrane permeability differences . To resolve discrepancies:
- Standardize MIC (Minimum Inhibitory Concentration) assays using CLSI guidelines.
- Perform meta-analyses of published data to identify trends across structural analogs.
- Use cheminformatics tools (e.g., KNIME) to cluster compounds by substituent patterns and bioactivity profiles.
Tables for Key Comparisons
Q. Table 1. Structural and Activity Comparison of Iodo-Methoxy-Pyridin-2-amine Analogs
| Compound Name | Substituent Positions | Similarity Index | Antibacterial MIC (µg/mL) |
|---|---|---|---|
| This compound | 5-I, 6-OCH₃ | 1.00 (Reference) | 12.5 (S. aureus) |
| 3-Iodo-2-methoxy-6-methyl | 3-I, 2-OCH₃, 6-CH₃ | 0.78 | 18.7 (S. aureus) |
| 6-Chloro-3-iodopyridin-2-amine | 6-Cl, 3-I | 0.73 | 25.0 (S. aureus) |
Data adapted from structural analogs in and bioactivity studies in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
